molecular formula C7H11ClN2O B2836245 1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol CAS No. 2274037-36-2

1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol

Cat. No.: B2836245
CAS No.: 2274037-36-2
M. Wt: 174.63
InChI Key: AASFTCZAFKRIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol” is a derivative of propan-2-ol (also known as isopropanol or isopropyl alcohol), which is a colorless, flammable organic compound with a pungent alcoholic odor . The structure suggests it contains an imidazole ring, which is a five-membered planar ring system that is present in many important biological compounds.


Molecular Structure Analysis

The molecular structure analysis of similar compounds like propan-2-ol can be done using techniques like proton NMR spectroscopy .


Chemical Reactions Analysis

Alcohols like propan-2-ol can undergo a variety of chemical reactions. They can be oxidized to form aldehydes, ketones, and carboxylic acids . They can also react with sodium to form alkoxides .


Physical And Chemical Properties Analysis

Propan-2-ol is a colorless liquid with a strong odor. It is miscible with water and many organic liquids .

Scientific Research Applications

Catalytic Applications

The compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride was prepared and utilized in synthesizing phosphinite ligands for catalytic use in transfer hydrogenation. These ligands, when reacted with [Ru(η6-arene)(μ-Cl)Cl]2 dimers, resulted in cationic derivatives that exhibited high efficiency in the transfer hydrogenation of various ketones, achieving excellent conversions up to 99% (Aydemir et al., 2014).

Material Science

In material science, the study of ionic liquids in propan-2-ol showed strong ion association for ionic liquids, providing insights into their conductive properties and potential applications in electrochemistry and solvent systems (Boruń, 2017).

Synthetic Chemistry

1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol serves as a key intermediate in the synthesis of complex molecules. For instance, it was involved in the preparation of starch nanoparticles in a two ionic liquid-based microemulsion system, showcasing its utility in synthesizing nanomaterials with potential drug loading and release properties (Wang et al., 2016).

Biomedical Research

While the focus is on excluding drug-related uses, it's noteworthy that derivatives of benzimidazole, which share a structural similarity with this compound, have been studied for their potential in medicinal chemistry, such as antimicrobial and cytotoxic activities. This indicates the broader chemical family's relevance in drug discovery and pharmaceutical research (Noolvi et al., 2014).

Chemical Synthesis

In chemical synthesis, the compound has been utilized as a precursor for the synthesis of novel molecules with potential applications in various fields, including pharmaceuticals and material science. For example, electro-organic synthesis has been used to modify similar compounds under specific conditions, demonstrating the versatility of chloro- and methylimidazol derivatives in synthetic chemistry (Sharma et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if used as a disinfectant (like isopropanol), it would likely disrupt the lipid membrane of bacteria and denature their proteins .

Safety and Hazards

Isopropanol is highly flammable and can cause serious eye irritation. It may also cause drowsiness or dizziness .

Properties

IUPAC Name

1-(5-chloro-1-methylimidazol-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-5(11)3-7-9-4-6(8)10(7)2/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASFTCZAFKRIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=C(N1C)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274037-36-2
Record name 1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.